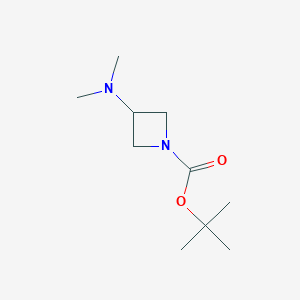

Tert-butyl 3-(dimethylamino)azetidine-1-carboxylate

描述

Tert-Butyl 3-(dimethylamino)azetidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a dimethylamino group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The Boc group enhances solubility in organic solvents and stabilizes the azetidine ring during synthetic transformations, while the dimethylamino moiety introduces basicity and nucleophilicity, making the compound a versatile intermediate in medicinal chemistry and drug discovery . Its applications include serving as a precursor for kinase inhibitors, radiopharmaceuticals, and other bioactive molecules .

属性

IUPAC Name |

tert-butyl 3-(dimethylamino)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-8(7-12)11(4)5/h8H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CANUZUCMZXFLTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00630982 | |

| Record name | tert-Butyl 3-(dimethylamino)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

792970-55-9 | |

| Record name | tert-Butyl 3-(dimethylamino)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Boc Protection of Azetidine Derivatives

One common approach starts from azetidine derivatives such as 3-hydroxyazetidine or 3-azetidinone, which are reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine to install the Boc protecting group on the nitrogen atom. For example:

- 3,3-Dimethoxy-azetidine is reacted with di-tert-butyl dicarbonate and triethylamine in methylene chloride at 10-40 °C for 3-4 hours.

- The reaction mixture is then worked up by aqueous extraction, drying, filtration, and concentration to yield 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine with a high yield (~91%).

This Boc protection step is crucial for stabilizing the azetidine nitrogen and facilitating further functional group transformations.

Conversion to Azetidinone and Subsequent Functionalization

Another method involves oxidation of hydroxyl groups on the azetidine ring to ketones, forming 1-tert-butyloxycarbonyl-3-azetidinone intermediates. This is typically performed by:

- Oxidizing 3-hydroxyazetidine-1-carboxylic acid tert-butyl ester with reagents such as DMSO and triethylamine in dichloromethane at room temperature for extended periods (e.g., 15 hours).

- This route, however, is prone to impurity formation and utilizes solvents like dioxane and DMSO, which are less environmentally friendly.

These azetidinone intermediates can then be further functionalized to introduce the dimethylamino group at the 3-position.

Nucleophilic Substitution and Ring-Closure Techniques

The azetidine ring can be constructed by nucleophilic substitution reactions involving epoxide or oxirane intermediates and amine nucleophiles under strong base conditions:

- For example, substituted benzylamines react with epichlorohydrin or oxirane derivatives in the presence of strong bases such as lithium diisopropylamide (LDA) and potassium tert-butoxide at low temperatures (-78 °C) to promote regio- and diastereoselective ring closure forming azetidines.

- These methods allow for the introduction of various substituents, including dimethylamino groups, with control over stereochemistry and functional group tolerance.

This approach is supported by density functional theory (DFT) calculations explaining the regioselectivity and stereochemical outcomes based on Baldwin’s rules for ring formation.

Representative Reaction Conditions and Yields

Research Findings and Mechanistic Insights

- The regio- and diastereoselective synthesis of azetidines has been rationalized using quantum chemical calculations, confirming that kinetic control favors the formation of the strained four-membered ring over more thermodynamically stable five-membered rings.

- The Boc protecting group plays a dual role by stabilizing intermediates and influencing the reaction pathway, sometimes leading to side products via competing deprotonation routes.

- The presence of electron-withdrawing or electron-donating groups on substituents affects nucleophilicity and ring-closure efficiency, impacting overall yields.

Summary of Preparation Methodologies

| Preparation Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Boc Protection of Azetidine | Reaction with di-tert-butyl dicarbonate and base | High yield, mild conditions | Requires careful control to avoid impurities |

| Oxidation to Azetidinone | Oxidation of hydroxyl on azetidine ring | Access to ketone intermediates for further modification | Uses less environmentally friendly solvents; impurity formation |

| Ring-closure via Epoxide Intermediates | Nucleophilic substitution with strong bases | Regio- and stereoselective, versatile | Requires low temperature and strong bases; sensitive to substituents |

化学反应分析

Types of Reactions

Tert-butyl 3-(dimethylamino)azetidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.

Cycloaddition Reactions: The azetidine ring can participate in cycloaddition reactions, forming larger ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-oxides, while reduction can produce primary or secondary amines .

科学研究应用

Tert-butyl 3-(dimethylamino)azetidine-1-carboxylate has several scientific research applications:

Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting central nervous system disorders.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and bioactive compounds.

Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.

作用机制

The mechanism of action of tert-butyl 3-(dimethylamino)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The azetidine ring’s strained structure allows it to participate in unique interactions, influencing various biochemical pathways .

相似化合物的比较

Substituent Variations and Key Properties

The following table summarizes critical differences between the target compound and its analogs:

Physicochemical Properties

- Solubility: Hydroxy- or hydroxymethyl-substituted analogs (e.g., tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate) demonstrate higher aqueous solubility than the dimethylamino derivative due to increased polarity .

- Basicity: The dimethylamino group (pKa ~10–11) imparts stronger basicity compared to neutral substituents like methoxymethyl or iodomethyl .

生物活性

Tert-butyl 3-(dimethylamino)azetidine-1-carboxylate is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group, an azetidine ring, and a dimethylamino functionality. Its molecular formula is , with a molecular weight of approximately 226.32 g/mol. The presence of the azetidine ring is significant as it can influence the compound's pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 226.32 g/mol |

| Functional Groups | Tert-butyl, Dimethylamino |

| Structural Features | Azetidine ring |

The biological activity of this compound is primarily attributed to the reactivity of the dimethylamino group, which can interact with various biological targets such as enzymes and receptors. This interaction can modulate the activity of these targets, potentially leading to therapeutic effects.

- Enzyme Interaction : The dimethylamino group may enhance binding affinity to specific enzymes, influencing metabolic pathways.

- Receptor Modulation : The compound could act as a ligand for various receptors, affecting signal transduction processes.

Biological Activity and Research Findings

Recent studies have highlighted several biological activities associated with this compound:

- Antitumor Activity : Analogues of azetidine-containing compounds have shown promise in anticancer research. For instance, compounds similar to this compound have been tested for their ability to inhibit tumor cell proliferation in vitro and in vivo models .

- Antimicrobial Properties : Preliminary data suggest that derivatives of this compound may exhibit antimicrobial activity against various pathogens, including drug-resistant strains .

Case Studies

- Antitumor Efficacy : A study evaluated the anticancer properties of azetidine analogues in mouse models. Results indicated that certain derivatives significantly inhibited tumor growth compared to control groups, suggesting potential for further development as anticancer agents .

- Microbial Resistance : Another research effort focused on the antimicrobial efficacy of azetidine derivatives against multidrug-resistant bacteria. Compounds were tested for minimum inhibitory concentration (MIC) values, demonstrating effectiveness against strains like Staphylococcus aureus with MIC values ranging from 4–8 μg/mL .

常见问题

Q. What are the common synthetic routes for tert-butyl 3-(dimethylamino)azetidine-1-carboxylate?

Methodological Answer: The synthesis typically begins with tert-butyl 3-oxoazetidine-1-carboxylate as a precursor. A reductive amination or nucleophilic substitution is employed to introduce the dimethylamino group. For example:

- Step 1: Condensation of tert-butyl 3-oxoazetidine-1-carboxylate with hydroxylamine to form tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate ().

- Step 2: Reduction using NaBH₄ or catalytic hydrogenation to yield the amine intermediate.

- Step 3: Alkylation with dimethylamine in the presence of triethylamine (TEA) and dichloromethane (DCM) at 0–20°C ().

- Critical Note: Solvent choice (e.g., i-PrOH vs. MeOH) impacts reaction efficiency and purity .

Q. How is this compound characterized using spectroscopic methods?

Methodological Answer:

- ¹H/¹³C NMR: The dimethylamino group appears as a singlet at δ ~2.2 ppm (6H, (CH₃)₂N). The Boc tert-butyl group shows a characteristic peak at δ ~1.4 ppm (9H) .

- Mass Spectrometry (MS): Molecular ion peaks at m/z 242.3 [M+H]⁺ confirm the molecular formula C₁₁H₂₂N₂O₂ .

- IR Spectroscopy: Stretching vibrations at ~1680 cm⁻¹ (C=O, Boc) and ~1250 cm⁻¹ (C-N, dimethylamino) .

Advanced Tip: Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in the azetidine ring .

Advanced Research Questions

Q. How can researchers optimize synthesis yield under varying catalytic conditions?

Methodological Answer: Yield optimization involves:

- Catalyst Screening: Use DMAP (4-dimethylaminopyridine) to enhance nucleophilic substitution efficiency ().

- Temperature Control: Reactions at 0°C minimize side products (e.g., over-alkylation) .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) improve dimethylamine solubility but may require rigorous drying to avoid Boc-group hydrolysis .

Case Study: Replacing MeOH with i-PrOH in hydroxylamine condensation increased yield from 72% to 85% by reducing steric hindrance .

Q. What strategies introduce functional groups at the 3-position without Boc-deprotection?

Methodological Answer:

- Cross-Coupling Reactions: Use palladium-catalyzed Suzuki-Miyaura reactions to attach aryl/heteroaryl groups to the azetidine ring. Pre-functionalize the 3-position with a halogen (e.g., bromine) ().

- Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a propargyl-modified intermediate .

- Key Consideration: Ensure catalytic systems (e.g., Pd(PPh₃)₄) are compatible with the Boc group’s thermal stability .

Q. How do structural modifications influence reactivity in cross-coupling reactions?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs): Nitrile or sulfonyl groups at the 3-position increase azetidine ring rigidity, enhancing regioselectivity in Heck reactions .

- Steric Effects: Bulky substituents (e.g., cyclopropyl) reduce reaction rates but improve stereochemical outcomes .

- Case Study: tert-Butyl 3-(2-chloropyrimidin-4-yloxy)azetidine-1-carboxylate showed 40% higher reactivity in Ullman couplings compared to non-substituted analogs due to improved leaving-group stability .

Q. How to resolve contradictions in reported synthetic yields?

Methodological Answer: Discrepancies arise from:

- Purity of Starting Materials: Trace moisture in dimethylamine reduces alkylation efficiency ( vs. 2).

- Workup Protocols: Column chromatography vs. crystallization affects recovery rates .

- Validation Step: Replicate key steps (e.g., Boc protection) using high-resolution LC-MS to identify side products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。